p-Coumaryl alcohol

Catalog No.
S3703241
CAS No.
20649-40-5
M.F
C9H10O2
M. Wt
150.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
p-Coumaryl alcohol

CAS Number

20649-40-5

Product Name

p-Coumaryl alcohol

IUPAC Name

4-[(E)-3-hydroxyprop-1-enyl]phenol

Molecular Formula

C9H10O2

Molecular Weight

150.17 g/mol

InChI

InChI=1S/C9H10O2/c10-7-1-2-8-3-5-9(11)6-4-8/h1-6,10-11H,7H2/b2-1+

InChI Key

PTNLHDGQWUGONS-OWOJBTEDSA-N

SMILES

C1=CC(=CC=C1C=CCO)O

Canonical SMILES

C1=CC(=CC=C1C=CCO)O

Isomeric SMILES

C1=CC(=CC=C1/C=C/CO)O

p-Coumaryl alcohol, also known as 4-hydroxycinnamyl alcohol, is a phytochemical and one of the primary monolignols. It is characterized by its white solid form and significant role as a precursor in the biosynthesis of lignin and lignans, which are essential components of plant cell walls. The compound has the molecular formula C9H10O2C_9H_{10}O_2 and features a propenyl double bond alongside an alkyl hydroxyl group, making it a critical building block in various biochemical pathways, particularly the phenylpropanoid pathway .

  • Anti-inflammatory properties: p-CMA might inhibit the production of inflammatory mediators like prostaglandins.
  • Cytotoxicity: Studies suggest p-CMA may be toxic to some cells.
  • Environmental impact: Large-scale production of p-CMA could have unforeseen environmental consequences that require investigation.

Lignan Biosynthesis

p-Coumaryl alcohol is a key building block in the formation of lignin, a complex polymer that provides structural support and defense mechanisms in plants []. Enzymes known as cinnamyl alcohol dehydrogenases (CADs) convert cinnamaldehyde to p-coumaryl alcohol, the final step in monolignol biosynthesis []. Understanding this process is crucial for researchers studying plant cell wall development and engineering strategies for improved biomass production.

Anti-inflammatory Properties

Studies suggest p-Coumaryl alcohol may possess anti-inflammatory properties. Research has shown that p-coumaryl alcohol-gamma-O-methyl ether (CAME), a derivative of p-coumaryl alcohol isolated from Alpinia galanga, can suppress the production of interferon-gamma, a key inflammatory mediator, in T cells []. This finding suggests p-coumaryl alcohol could be a potential candidate for developing anti-inflammatory drugs.

Other Potential Applications

p-Coumaryl alcohol's role as an ATP-binding cassette transporter substrate and its ability to inhibit specific enzymes are also being explored []. Research is ongoing to determine if these properties have applications in drug delivery or other areas of scientific interest.

That are pivotal for its transformation into other compounds. Notably, it can react with dimethyl carbonate in the presence of different catalysts to yield various products. Basic catalysts facilitate transesterification reactions at lower temperatures, while amphoteric catalysts promote ether formation at higher temperatures. This selectivity can be adjusted based on the reaction conditions, showcasing the compound's versatility in synthetic chemistry .

Additionally, p-Coumaryl alcohol is subject to atmospheric degradation processes, particularly through reactions with hydroxyl radicals. These reactions lead to the formation of reactive intermediates that can further decompose into simpler compounds or participate in secondary reactions .

As a monolignol, p-Coumaryl alcohol plays a vital role in plant biology. It is involved in the biosynthesis of lignin, which provides structural support and protection to plants. Moreover, derivatives of p-Coumaryl alcohol are implicated in the production of various phytochemicals such as chavicol and stilbenoids, which exhibit diverse biological activities including antimicrobial and antioxidant properties .

Research has also indicated that p-Coumaryl alcohol may have potential applications in pharmaceuticals due to its bioactive properties, although more studies are needed to fully elucidate its effects on human health.

The synthesis of p-Coumaryl alcohol can be achieved through several methods:

  • Phenylpropanoid Pathway: This natural biosynthetic route involves the enzymatic conversion of phenylalanine through a series of steps leading to the formation of p-Coumaryl alcohol.
  • Chemical Synthesis: Laboratory synthesis can be accomplished via various methods including:
    • Alkylation Reactions: Using appropriate alkylating agents to introduce the propenyl group.
    • Reduction Reactions: Reducing cinnamic acid derivatives or other precursors to yield p-Coumaryl alcohol.
  • Catalytic Processes: Utilizing catalysts such as dimethyl carbonate for selective transformations that yield p-Coumaryl alcohol from lignin-derived substrates .

p-Coumaryl alcohol has several applications across different fields:

  • Lignin Production: As a precursor to lignin, it is crucial for producing bio-based materials with applications in construction and packaging.
  • Pharmaceuticals: Its derivatives are explored for their potential therapeutic effects.
  • Food Industry: It is used as a flavoring agent due to its aromatic properties.
  • Cosmetics: Employed for its antioxidant properties in skin care formulations .

Interaction studies have focused on how p-Coumaryl alcohol reacts under various environmental conditions and with different chemical agents. For instance, studies on its atmospheric degradation reveal that it reacts with hydroxyl radicals, leading to products that may influence air quality and ecological health. Furthermore, research into its interactions with catalysts during chemical transformations highlights its potential for environmentally friendly synthesis pathways .

p-Coumaryl alcohol shares structural similarities with other monolignols such as:

Compound NameStructure FeaturesUnique Aspects
Coniferyl AlcoholContains an allylic hydroxyl groupPrecursor to guaiacyl lignin
Sinapyl AlcoholContains a methoxy groupPrecursor to syringyl lignin
Cinnamyl AlcoholLacks hydroxyl group on aromatic ringSimplest form without additional substituents

p-Coumaryl alcohol is unique due to its specific functional groups and position of the double bond, which influence its reactivity and role in lignin biosynthesis compared to these similar compounds. Its ability to participate in diverse

Physical Description

Solid

XLogP3

1.3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

150.068079557 g/mol

Monoisotopic Mass

150.068079557 g/mol

Heavy Atom Count

11

Melting Point

213.5°C

UNII

61POZ1QQ11

Wikipedia

P-coumaryl alcohol
4-hydroxycinnamyl alcohol

Dates

Last modified: 08-20-2023

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